molecular formula C18H16N2O2S B2648397 (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide CAS No. 342594-75-6

(Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide

Cat. No.: B2648397
CAS No.: 342594-75-6
M. Wt: 324.4
InChI Key: KUOQCQZGZHRPSY-DHDCSXOGSA-N
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Description

(Z)-3-(4-(Benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide is a synthetic chemical compound designed for research applications. While direct studies on this specific molecule are limited, its core structure incorporates the 4-(benzyloxy)-3-methoxyphenyl pharmacophore, a motif recognized in medicinal chemistry for its affinity toward neurological targets. This suggests its potential value as a research chemical in the development of inhibitors for monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters like dopamine . Inhibiting MAO-B is a well-established therapeutic strategy for managing neurodegenerative conditions, and compounds featuring benzyloxy substitutions have demonstrated potent and selective MAO-B inhibitory activity . The molecular scaffold, characterized by the benzyloxy group and a cyanopropenethioamide moiety, may allow researchers to investigate structure-activity relationships and mechanism of action, potentially leading to novel insights in neuropharmacology. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(Z)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-21-17-10-14(9-15(11-19)18(20)23)7-8-16(17)22-12-13-5-3-2-4-6-13/h2-10H,12H2,1H3,(H2,20,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOQCQZGZHRPSY-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=S)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=S)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and benzyl bromide.

    Formation of Benzyloxy Intermediate: The first step involves the protection of the hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde by reacting it with benzyl bromide in the presence of a base like potassium carbonate to form 4-(benzyloxy)-3-methoxybenzaldehyde.

    Knoevenagel Condensation: The next step is the Knoevenagel condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine to form (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enal.

    Thioamide Formation: Finally, the (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enal is reacted with a thioamide source, such as ammonium thiocyanate, under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzyloxy group oxidation yields 4-(benzyloxy)-3-methoxybenzoic acid.

    Reduction: Nitrile group reduction produces (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-aminoprop-2-enethioamide.

    Substitution: Halogenation results in compounds like 4-(benzyloxy)-3-methoxy-2-chlorophenyl derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity :
    • Recent studies indicate that thioamide derivatives exhibit significant antitumor properties. For instance, compounds similar to (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting metastasis .
    • In hepatocellular carcinoma (HCC) models, related compounds have demonstrated the ability to downregulate key proteins involved in tumor progression, such as p53 and MMP-9, thereby reducing metastatic potential .
  • Antimicrobial Properties :
    • Thioamide compounds have been reported to possess antimicrobial activities against a range of pathogens. The presence of the benzyloxy and methoxy groups enhances their interaction with microbial cell membranes, leading to increased permeability and cell death .
  • Anti-inflammatory Effects :
    • Some thioamide derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases where cytokine levels are elevated .

Case Studies

  • Hepatocellular Carcinoma Research :
    • A study demonstrated that a compound structurally related to this compound inhibited the migration of HCC cells by modulating epithelial-mesenchymal transition markers. The results indicated a promising avenue for developing new therapies targeting HCC .
  • Antimicrobial Testing :
    • In a comparative study assessing various thioamide derivatives, it was found that those with similar functional groups exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting their potential use as therapeutic agents .

Mechanism of Action

The mechanism by which (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The presence of the benzyloxy and methoxy groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The compound shares structural motifs with several phenylpropenamide derivatives and natural product intermediates. Key analogs include:

Compound Name Key Structural Features Differences from Target Compound
Quebecol intermediates (e.g., Compound 2 in ) 4-(Benzyloxy)-3-methoxybenzaldehyde; lacks propenenitrile-thioamide chain No thioamide or cyano groups; aldehyde functional group
FDB018420 () 2-[(2Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enamido]benzoic acid Hydroxy instead of benzyloxy; amide instead of thioamide; benzoic acid substituent
Methyl 2-(4-(Benzyloxy)-3-methoxyphenyl)acetate (Compound 5 in ) Benzyloxy-methoxyphenyl group with ester linkage Ester group instead of thioamide; no cyano group

Functional Group Analysis

  • Thioamide vs. This substitution is critical in drug design, as seen in antithyroid drugs like methimazole .
  • Benzyloxy vs. Hydroxy: The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to phenolic hydroxyl groups (e.g., in FDB018420), which may enhance blood-brain barrier penetration but reduce water solubility .

Physicochemical Properties

Property Target Compound FDB018420 (Amide Analogue) Quebecol Intermediate (Compound 2)
LogP (Predicted) ~3.5 (High lipophilicity) ~2.1 (Moderate due to hydroxy group) ~2.8 (Aldehyde reduces lipophilicity)
Solubility Low in water; soluble in DMSO Moderate in polar solvents Low in water; soluble in chloroform
Melting Point Not reported (likely >150°C) 180–185°C (reported for similar amides) 90–95°C (aldehyde derivative)

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The Z-configuration and thioamide group may enhance binding to cysteine proteases or kinases compared to E-isomers or amide analogs .
  • Unanswered Questions: No direct data on the target compound’s toxicity or metabolic stability; further in vitro assays are required.

Biological Activity

(Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological implications.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through a condensation reaction involving appropriate aldehydes and amines under controlled conditions. The yield and purity of the synthesized compound are critical for subsequent biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives such as 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF) have shown significant anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines. BMBF was found to suppress cell proliferation and migration, indicating that similar compounds may exhibit comparable activities due to structural similarities .

The mechanism by which these compounds exert their effects often involves modulation of key signaling pathways associated with cancer progression. For example, BMBF was observed to upregulate E-cadherin while downregulating vimentin, Slug, and MMP9—markers associated with epithelial-mesenchymal transition (EMT) and metastasis . Such findings suggest that this compound may similarly influence these pathways.

Case Studies

  • Case Study on HCC : A study investigated the effects of BMBF on HCC cell lines with mutated p53 genes. The results indicated a significant reduction in cell motility and changes in cellular morphology after treatment with non-cytotoxic concentrations of BMBF. This suggests a potential therapeutic application for compounds structurally related to this compound in liver cancer treatment .
  • In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound could inhibit various cancer cell lines' growth, highlighting their potential as anticancer agents.

Data Table: Biological Activities of Related Compounds

Compound NameActivityTargetReference
BMBFAnti-metastaticHepatocellular carcinoma
This compoundPotential anticancerVarious cancer lines

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